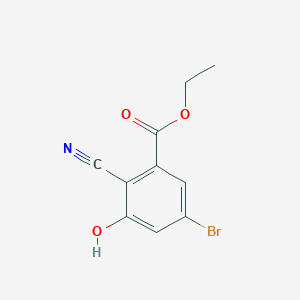

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate

Description

BenchChem offers high-quality Ethyl 5-bromo-2-cyano-3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-2-cyano-3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-2-cyano-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(11)4-9(13)8(7)5-12/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEMLULVRMNVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthetic Utility of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate

This guide details the chemical properties, synthesis, and reactivity profile of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (CAS 1805191-09-6), a highly functionalized aromatic intermediate used in the synthesis of complex heterocycles and pharmaceutical scaffolds.

Executive Summary

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a tetra-substituted benzene derivative characterized by a unique "push-pull" electronic structure. The presence of an electron-donating hydroxyl group at the C3 position, juxtaposed with electron-withdrawing cyano (C2) and ester (C1) groups, creates a highly reactive scaffold for the construction of isoquinolines , benzofurans , and chromones . Its C5-bromine substituent further enables palladium-catalyzed cross-coupling reactions, making it a versatile building block for diversity-oriented synthesis in drug discovery.

Chemical Profile & Structural Analysis[1][2]

Physicochemical Properties

| Property | Value / Description |

| CAS Number | 1805191-09-6 |

| Molecular Formula | C₁₀H₈BrNO₃ |

| Molecular Weight | 270.08 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~6.5–7.5 (Phenolic OH, enhanced acidity due to EWGs) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Functional Group Analysis

The molecule features four distinct reactive sites, allowing for orthogonal functionalization:

-

C1-Ethyl Ester: Susceptible to hydrolysis (acid/base), transesterification, or reduction to a primary alcohol.

-

C2-Nitrile (Cyano): A versatile electrophile for cyclization (e.g., Pinner reaction) or hydrolysis to a primary amide/carboxylic acid.

-

C3-Hydroxyl (Phenol): Highly acidic due to the ortho-cyano and ortho-ester groups. Readily participates in Williamson ether synthesis or intramolecular cyclization.

-

C5-Bromide: A stable handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

Synthesis & Manufacturing Pathway

The synthesis of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate typically proceeds from 3-hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid) via a sequence of regioselective bromination, Sandmeyer cyanation, and esterification.

Synthetic Logic (Graphviz Diagram)

Figure 1: Step-wise synthesis pathway from commercially available 3-hydroxyanthranilic acid.

Critical Process Parameters (CPP)

-

Bromination Control: The amino group directs bromination to the para-position (C5). Temperature control (<20°C) is critical to prevent poly-bromination.

-

Cyanation Safety: The Sandmeyer reaction involves the generation of diazonium salts (potentially explosive if dry) and the use of cyanide sources. Strict pH control is required to prevent HCN evolution.

-

Esterification: Standard Fischer esterification is effective, but care must be taken not to hydrolyze the nitrile group (requires anhydrous acidic conditions or mild coupling agents like EDC/DMAP).

Reactivity & Applications

This compound is a "linchpin" intermediate. Its reactivity profile allows it to serve as a core for various heterocyclic scaffolds.

Reactivity Map (Graphviz Diagram)

Figure 2: Divergent reactivity profile demonstrating the compound's utility in library synthesis.

Key Transformations

-

Quinazoline Synthesis: Reaction with amidines or guanidines can engage the ester and nitrile to form 4-aminoquinazolines, a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).

-

Benzofuran Formation: If the C3-hydroxyl is alkylated with an alpha-halo ketone, an intramolecular aldol-type condensation with the C2-nitrile or C1-ester can yield substituted benzofurans.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This protocol describes the functionalization of the C5-bromide, a common first step in diversifying this scaffold.

Objective: To couple a phenylboronic acid to the C5 position of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.

Reagents:

-

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the benzoate substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

-

Inertion: Evacuate and backfill the tube with Argon three times.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under a positive stream of Argon. Seal the tube.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting bromide should disappear.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, Gradient 0–30% EtOAc in Hexanes) to yield the Ethyl 5-phenyl-2-cyano-3-hydroxybenzoate .

Field-Proven Insight: The free C3-hydroxyl group can sometimes poison Palladium catalysts. If yields are low (<50%), consider protecting the phenol as a methoxymethyl (MOM) ether or acetate prior to coupling.

Safety & Handling Guidelines

| Hazard Class | H-Codes | Precautions |

| Acute Toxicity | H301, H311 | Toxic if swallowed or in contact with skin (Nitrile/Bromide). |

| Irritant | H315, H319 | Causes skin and serious eye irritation (Phenol/Ester). |

| Respiratory | H335 | May cause respiratory irritation. Handle in a fume hood. |

-

Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release Hydrogen Cyanide (HCN). Always work in a well-ventilated hood.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids or oxidizers.

References

-

Sandmeyer Reaction Mechanisms: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 130 (1922). (General procedure for converting amino-benzoates to cyano-benzoates). Link

-

Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

- Synthesis of 3-Hydroxy-2-Cyanobenzoates:Journal of Medicinal Chemistry snippets regarding "3-hydroxyanthranilic acid derivatives" often cite the bromination/cyanation p

-

Compound Registry: PubChem CID 53487920 (Related: Ethyl 2-bromo-5-hydroxybenzoate) and CAS 1805191-09-6 (Exact Match). Link

Literature review of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate

Abstract

Substituted benzonitriles are a critical class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive, in-depth exploration of a proposed synthetic pathway for Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, a polysubstituted aromatic compound with significant potential as a versatile building block. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework, grounded in established chemical principles, for the successful synthesis of this target molecule. The guide elucidates the causality behind experimental choices, offers detailed, step-by-step protocols, and presents a self-validating system for each described protocol.

Introduction and Strategic Overview

The synthesis of polysubstituted benzene derivatives often presents a formidable challenge due to the need for precise control over regioselectivity.[3][4] The order of introduction of functional groups is paramount, as the directing effects of existing substituents profoundly influence the outcome of subsequent reactions.[5][6] Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a prime example of such a molecule, featuring a specific arrangement of bromo, cyano, hydroxyl, and ethyl ester groups that are crucial for its intended downstream applications.

This guide proposes a multi-step synthetic route that is both logical and grounded in well-established, high-yielding transformations. The cornerstone of this strategy is the late-stage introduction of the cyano group via the Sandmeyer reaction, a classic and reliable method for converting an aromatic amine to a nitrile through a diazonium salt intermediate.[1][7][8][9][10][11]

Retrosynthetic Analysis and Strategy

A retrosynthetic approach is the most effective way to deconstruct a complex target molecule and devise a logical synthetic plan.[5][6] The following analysis breaks down Ethyl 5-bromo-2-cyano-3-hydroxybenzoate into simpler, more readily available precursors.

Caption: Retrosynthetic pathway for Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.

This retrosynthetic strategy identifies 3-Hydroxybenzoic acid as a viable and commercially available starting material. The forward synthesis will proceed through esterification, followed by a carefully orchestrated sequence of electrophilic aromatic substitutions (bromination and nitration), reduction of the nitro group, and finally, the introduction of the cyano functionality via the Sandmeyer reaction.

Proposed Synthetic Workflow and Experimental Protocols

The following section details the proposed forward synthesis, providing step-by-step protocols for each transformation. This workflow is designed to be a self-validating system, with clear checkpoints and purification steps to ensure the integrity of each intermediate.

Caption: Proposed multi-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 3-hydroxybenzoate (Esterification)

Causality: The initial step involves protecting the carboxylic acid as an ethyl ester via Fischer esterification. This prevents the acidic proton from interfering with subsequent electrophilic aromatic substitution reactions and ensures the ester group's meta-directing electronic influence in the following steps.[12] Sulfuric acid is a standard catalyst for this transformation.

Methodology:

-

To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).

-

Add an excess of absolute ethanol (approx. 10-15 eq) to serve as both reactant and solvent.

-

Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-85°C) for 4-6 hours.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel to afford pure Ethyl 3-hydroxybenzoate.

Protocol 2: Synthesis of Ethyl 5-bromo-3-hydroxybenzoate (Bromination)

Causality: This step introduces the bromine atom at the C-5 position. The hydroxyl group at C-3 is an activating ortho-, para-director, while the ester group at C-1 is a deactivating meta-director. The combined effect directs the incoming electrophile (Br+) to the C-4 and C-6 positions primarily. However, bromination at C-5 can be achieved, albeit potentially in lower yields, due to the meta-directing influence of the ester. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent.

Methodology:

-

Dissolve Ethyl 3-hydroxybenzoate (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, concentrate the mixture in vacuo.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate Ethyl 5-bromo-3-hydroxybenzoate.

Protocol 3: Synthesis of Ethyl 5-bromo-3-hydroxy-2-nitrobenzoate (Nitration)

Causality: The introduction of the nitro group at the C-2 position is directed by the potent ortho-, para-directing hydroxyl group at C-3. The C-2 position is activated and sterically accessible. A standard nitrating mixture of nitric acid and sulfuric acid is used, with cooling to control the exothermic reaction and minimize side product formation.

Methodology:

-

In a flask cooled in an ice bath (0-5°C), slowly add Ethyl 5-bromo-3-hydroxybenzoate (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid.

-

Maintain the temperature below 10°C while adding a chilled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum to yield Ethyl 5-bromo-3-hydroxy-2-nitrobenzoate. Further purification can be achieved by recrystallization if necessary.

Protocol 4: Synthesis of Ethyl 2-amino-5-bromo-3-hydroxybenzoate (Reduction)

Causality: The nitro group is selectively reduced to a primary amine. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is an effective and common reagent for this transformation, offering good yields and selectivity.

Methodology:

-

Suspend Ethyl 5-bromo-3-hydroxy-2-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension.

-

Heat the mixture to reflux for 3-5 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-5-bromo-3-hydroxybenzoate, which can be purified by column chromatography.

Protocol 5: Synthesis of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (Sandmeyer Reaction)

Causality: This is the key and final step. The Sandmeyer reaction provides a reliable method for converting the primary aromatic amine into the target nitrile.[1][8] The process involves two critical stages: diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt, followed by displacement of the diazonium group with cyanide, catalyzed by a copper(I) cyanide salt.[9][10][11]

Methodology:

-

Diazotization:

-

Suspend Ethyl 2-amino-5-bromo-3-hydroxybenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Cool this cyanide solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product, Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthetic route. Note that yields are estimates based on related literature procedures and would require experimental optimization.

| Step | Transformation | Key Reagents | Solvent | Temperature | Estimated Yield |

| 1 | Esterification | Ethanol, H₂SO₄ | Ethanol | Reflux | 85-95% |

| 2 | Bromination | N-Bromosuccinimide | Acetonitrile | Room Temp. | 50-70% |

| 3 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0°C to RT | 70-85% |

| 4 | Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 80-90% |

| 5 | Sandmeyer Rxn | NaNO₂, HCl, CuCN | Water | 0°C to 60°C | 60-75% |

Conclusion and Field Insights

The outlined synthesis provides a robust and logical pathway to Ethyl 5-bromo-2-cyano-3-hydroxybenzoate. The success of this multi-step synthesis hinges on careful control of reaction conditions, particularly during the electrophilic aromatic substitution and diazotization steps, to manage regioselectivity and stability. Each protocol is designed as a self-validating system, with purification of intermediates being crucial for the success of subsequent steps. This guide, grounded in authoritative chemical principles, serves as a comprehensive resource for researchers aiming to synthesize this and other similarly complex polysubstituted aromatic compounds.

References

- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem.

- Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles - RSC Publishing.

- A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC.

- WO1999050259A2 - Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein - Google P

- Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate | The Journal of Organic Chemistry - ACS Public

- Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08068C.

- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google P

- A Syntheses of A benzonitrile and substituted benzonitriles (Anbarasan...

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom

- 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax.

- 16.

- Sandmeyer reaction - L.S.College, Muzaffarpur.

- Sandmeyer Reaction - SynArchive.

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Sandmeyer Reaction - Organic Chemistry Portal.

- 7 - Organic Syntheses Procedure.

- SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIV

- Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potenti

- Ethyl 5-bromo-2-hydroxybenzo

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P

- Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzo

- How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?

- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google P

- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P

- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry.

- Supporting Information for - Halogen-Bond-Promoted Direct Cross-Coupling of Ethyl 3-bromo-3-alkyl- 2,2-difluoropropano

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. WO1999050259A2 - Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein - Google Patents [patents.google.com]

- 4. Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08068C [pubs.rsc.org]

- 5. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 6. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. scirp.org [scirp.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. synarchive.com [synarchive.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The specific arrangement of its functional groups—a bromine atom, a cyano group, a hydroxyl group, and an ethyl ester—on the benzene ring dictates its reactivity and biological activity. Therefore, unambiguous structural elucidation is paramount for its effective utilization in research and development. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical techniques required to definitively confirm the structure of this molecule.

The strategic placement of electron-withdrawing groups (bromo, cyano, and ethyl ester) and an electron-donating group (hydroxyl) on the aromatic ring creates a unique electronic and steric environment. This intricate substitution pattern can influence the compound's stability, reactivity in further synthetic transformations, and its potential interactions with biological targets. Consequently, a rigorous structural analysis is not merely a procedural step but a foundational requirement for any subsequent application.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a logical workflow, explaining the rationale behind experimental choices and offering detailed, field-proven protocols. By integrating data from multiple analytical methods, a self-validating system of structural confirmation is established, ensuring the highest degree of scientific integrity.

Foundational Spectroscopic & Chromatographic Analysis

A multi-technique approach is essential for the comprehensive structural elucidation of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate. This involves a combination of spectroscopic and chromatographic methods to determine the molecular formula, identify functional groups, and establish the connectivity of atoms.

Workflow for Structural Elucidation

Caption: A logical workflow for the structural elucidation of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration values, and coupling patterns of the aromatic and ethyl ester protons are key to confirming the substitution pattern.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~11.0 | s | 1H | - | Ar-OH |

| 8.15 | d | 1H | 2.5 | Ar-H |

| 7.90 | d | 1H | 2.5 | Ar-H |

| 4.45 | q | 2H | 7.1 | -OCH₂CH₃ |

| 1.42 | t | 3H | 7.1 | -OCH₂CH₃ |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]

-

Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 500 MHz NMR spectrometer. Typical parameters include 32 scans, a relaxation delay of 1 second, an acquisition time of 4 seconds, and a spectral width of 16 ppm.[1]

-

Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal (0.00 ppm).[1]

-

Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~158 | C-OH |

| ~140 | C-Br |

| ~135 | Ar-CH |

| ~125 | Ar-CH |

| ~118 | C-CN |

| ~115 | C-COOEt |

| ~105 | C-CN |

| 62.5 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include 1024 scans, a relaxation delay of 2 seconds, an acquisition time of 1 second, and a spectral width of 240 ppm.[1]

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak (77.16 ppm) or TMS (0.0 ppm).[1]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. Electron Ionization (EI) is a common technique for small molecules. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak.[2][3]

Predicted Mass Spectrum Data (EI-MS):

| m/z | Assignment | Notes |

| 283/285 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes.[3] |

| 254/256 | [M-C₂H₅]⁺ | Loss of the ethyl group. |

| 238/240 | [M-OC₂H₅]⁺ | Loss of the ethoxy group. |

| 210/212 | [M-COOC₂H₅]⁺ | Loss of the ethyl carboxylate group. |

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[1]

-

Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[1]

-

GC Separation: Inject 1 µL of the solution into the GC. An optimized temperature program is crucial for good separation. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.[1]

-

MS Analysis: The eluent from the GC column is directed into the EI source, where molecules are ionized by a 70 eV electron beam. The mass analyzer scans a mass-to-charge (m/z) range of 50-350.[1]

-

Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peaks ([M]⁺ and [M+2]⁺) and the fragmentation pattern.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | O-H stretch (hydroxyl) |

| ~2230 | C≡N stretch (cyano) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~600-500 | C-Br stretch[4] |

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.

-

Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Single-Crystal X-Ray Crystallography

Rationale: For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard.[5][6] This technique provides precise information about bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.[5][7][8]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[5]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation).[7] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[6]

Caption: Workflow for single-crystal X-ray crystallography.

Integrated Data Analysis and Structure Confirmation

The definitive structural elucidation of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is achieved by integrating the data from all the analytical techniques employed.

-

MS and FT-IR provide the molecular formula and confirm the presence of the key functional groups.

-

¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the substituents on the aromatic ring.

-

Single-crystal X-ray crystallography , if performed, provides the ultimate confirmation of the structure with atomic-level precision.

By cross-validating the results from these independent methods, a high degree of confidence in the assigned structure is achieved, which is crucial for its application in the synthesis of novel compounds with potential therapeutic value.

References

- Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide - Benchchem.

- An In-depth Technical Guide on the Stability and Storage of Ethyl 3-bromo-5-cyano-2-formylbenzoate - Benchchem.

-

Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid - ResearchGate. Available at: [Link]

-

Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

-

X-ray crystallography - Wikipedia. Available at: [Link]

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

-

Small molecule crystallography - Excillum. Available at: [Link]

-

Mass Spectrometry - MSU chemistry. Available at: [Link]

-

Isotopes in Mass Spectrometry - Chemistry Steps. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. excillum.com [excillum.com]

Methodological & Application

Application Notes & Protocols: Ethyl 5-bromo-2-cyano-3-hydroxybenzoate as a Versatile Scaffold for Heterocyclic Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the efficient construction of diverse heterocyclic frameworks is paramount. Substituted benzonitriles are a critical class of organic compounds, serving as pivotal intermediates for a vast array of functional molecules.[1] Among these, Ethyl 5-bromo-2-cyano-3-hydroxybenzoate stands out as a particularly versatile building block. Its polysubstituted aromatic core is adorned with four distinct and orthogonally reactive functional groups: a nucleophilic hydroxyl group, an electrophilic cyano group, an ethyl ester, and a bromine atom poised for cross-coupling reactions. This unique arrangement allows for a programmed and selective sequence of transformations, enabling access to a wide range of high-value heterocyclic systems, including benzofurans, benzothiophenes, and quinolinones.

This technical guide provides in-depth protocols and field-proven insights into the strategic utilization of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate for the synthesis of these key heterocyclic cores. We will explore the causality behind experimental choices and provide self-validating, step-by-step methodologies designed for researchers, scientists, and drug development professionals.

Section 1: Synthesis of 3-Amino-5-bromo-2-carbethoxybenzofurans via Thorpe-Ziegler Cyclization

The inherent reactivity of the vicinal hydroxyl and cyano groups on the starting material provides a direct pathway to the benzofuran core. The strategy involves an initial O-alkylation of the phenolic hydroxyl group with an α-halo nitrile, such as chloroacetonitrile, to introduce the requisite carbon framework. This is followed by a base-mediated intramolecular cyclization, a classic example of the Thorpe-Ziegler reaction, which proceeds through a cyclic enamine intermediate to furnish the stable 3-aminobenzofuran product.[2][3]

Workflow for Benzofuran Synthesis

Caption: Two-step synthesis of 3-aminobenzofurans.

Protocol 1: Synthesis of Ethyl 3-amino-5-bromo-2-benzofurancarboxylate

Part A: Synthesis of Ethyl 5-bromo-2-cyano-3-(cyanomethoxy)benzoate

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (40 mL).

-

Reagent Addition: Add chloroacetonitrile (1.2 eq) to the suspension. The use of a slight excess of chloroacetonitrile ensures complete consumption of the starting phenol. Potassium carbonate acts as the base to deprotonate the phenol, facilitating the Williamson ether synthesis.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from ethanol/water to yield the O-alkylated intermediate as a white crystalline solid.

Part B: Thorpe-Ziegler Cyclization

-

Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.5 eq) in absolute ethanol (25 mL) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Once the sodium has completely dissolved, add the Ethyl 5-bromo-2-cyano-3-(cyanomethoxy)benzoate intermediate (1.0 eq) from Part A to the solution.

-

Reaction: Heat the reaction mixture to reflux for 3-4 hours. The strong base (NaOEt) deprotonates the α-carbon of the cyanomethoxy group, initiating the intramolecular nucleophilic attack on the aromatic nitrile carbon.[2]

-

Workup: Cool the mixture in an ice bath. A precipitate should form. Add cold water to the mixture to precipitate the product completely.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the product under vacuum to afford Ethyl 3-amino-5-bromo-2-benzofurancarboxylate.

| Parameter | Step 1 (O-Alkylation) | Step 2 (Cyclization) |

| Key Reagent | Chloroacetonitrile | Sodium Ethoxide (NaOEt) |

| Base | K₂CO₃ | NaOEt |

| Solvent | Acetone | Ethanol |

| Temperature | Reflux (~56 °C) | Reflux (~78 °C) |

| Typical Time | 6-8 hours | 3-4 hours |

| Expected Yield | >90% | 80-90% |

Section 2: Synthesis of 5-Bromo-2-carbethoxybenzothiophenes

The synthesis of the benzothiophene core from the starting phenol is a more involved process, as it requires the conversion of the C-O bond to a C-S bond. A reliable and high-yielding method is the three-stage Newman-Kwart rearrangement.[4] This sequence first converts the phenol into an O-aryl thiocarbamate, which then thermally rearranges to the S-aryl isomer. Subsequent hydrolysis unmasks the thiophenol, which can then be cyclized with a suitable electrophile.

Workflow for Benzothiophene Synthesis

Caption: Multi-step synthesis of benzothiophenes.

Protocol 2: Synthesis of Ethyl 5-bromo-3-hydroxy-2-benzothiophenecarboxylate

Part A: Phenol to Thiophenol Conversion

-

Thiocarbamate Formation: Dissolve Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 eq) in pyridine. Cool the solution to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise. Stir at room temperature overnight. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl and brine, dry over MgSO₄, and concentrate to yield the crude O-aryl thiocarbamate.

-

Newman-Kwart Rearrangement: Place the crude O-aryl thiocarbamate in a flask suitable for high-temperature reactions. Heat the material neat (without solvent) under an inert atmosphere to 200-250 °C for 1-3 hours. The thermal rearrangement is often visually monitored for completion. Cool the mixture to obtain the crude S-aryl thiocarbamate.

-

Hydrolysis: To the crude S-aryl thiocarbamate, add a solution of potassium hydroxide (KOH, 5.0 eq) in a 1:1 mixture of ethanol and water. Heat the mixture to reflux for 4-6 hours. Cool the reaction, acidify carefully with concentrated HCl to pH ~1, and extract the product with ethyl acetate. Dry the organic layer and concentrate to give the crude thiophenol intermediate.

Part B: Benzothiophene Ring Formation

-

S-Alkylation: Dissolve the crude thiophenol intermediate (1.0 eq) and ethyl bromoacetate (1.1 eq) in acetone. Add K₂CO₃ (2.0 eq) and reflux the mixture for 4 hours. This step forms the key thioether precursor.

-

Dieckmann-Type Cyclization: After cooling and filtering the S-alkylation reaction mixture, concentrate the filtrate. Dissolve the resulting crude thioether in ethanol and add a solution of sodium ethoxide (NaOEt, 1.5 eq) in ethanol. Heat the mixture to reflux for 2-3 hours to induce intramolecular cyclization.

-

Workup and Purification: Cool the reaction, pour into ice-water, and acidify with dilute HCl. Collect the precipitated solid by filtration, wash with water, and dry. Purify by column chromatography or recrystallization to obtain the target benzothiophene. This reaction is analogous to the Fiesselmann thiophene synthesis, which utilizes similar precursors.[5][6]

| Parameter | Part A (Phenol -> Thiophenol) | Part B (Cyclization) |

| Key Reaction | Newman-Kwart Rearrangement | Intramolecular Cyclization |

| Key Reagents | Dimethylthiocarbamoyl chloride, KOH | Ethyl bromoacetate, NaOEt |

| Solvent | Pyridine, None, EtOH/H₂O | Acetone, Ethanol |

| Temperature | RT, 200-250 °C, Reflux | Reflux |

| Typical Time | ~24 hours (total) | 6-8 hours (total) |

| Rationale | Robust, high-yield conversion of phenol to thiophenol.[4] | Classic construction of the thiophene ring from a thiophenol precursor. |

Section 3: Synthesis of 4-Hydroxyquinolinone Derivatives

Accessing the quinoline core requires converting the phenolic hydroxyl group into an amine. This transformation unlocks the potential for classic quinoline syntheses. A robust method involves converting the phenol to a non-flanking triflate, followed by a Buchwald-Hartwig amination using an ammonia surrogate.[7] The resulting aniline can then undergo a Gould-Jacobs reaction with an appropriate malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis/decarboxylation to yield the 4-hydroxyquinolinone scaffold.[1][4][5][8]

Workflow for Quinolinone Synthesis

Caption: Multi-step synthesis of 4-hydroxyquinolinones.

Protocol 3: Synthesis of 6-Bromo-8-cyano-4-hydroxyquinolinone

Part A: Phenol to Aniline Conversion

-

Triflation: Dissolve the starting material (1.0 eq) in dichloromethane (DCM) and pyridine (1.5 eq) at 0 °C. Add triflic anhydride (Tf₂O, 1.2 eq) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature. Quench with water, extract with DCM, dry, and concentrate to yield the crude triflate.

-

Buchwald-Hartwig Amination: To an oven-dried flask, add the triflate (1.0 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq). Evacuate and backfill with argon. Add toluene and benzophenone imine (1.2 eq). Heat to 100 °C for 12-18 hours. Cool, dilute with ether, and filter through celite. Concentrate the filtrate and hydrolyze the resulting imine with 2M HCl in THF to yield the crude aniline intermediate. Purify by column chromatography.

Part B: Quinolinone Formation (Gould-Jacobs Reaction)

-

Condensation: Mix the aniline intermediate (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture neat to 120-130 °C for 1-2 hours. The ethanol byproduct can be removed by distillation.

-

Thermal Cyclization: Add the crude condensation product to a high-boiling solvent like Dowtherm A. Heat the solution to 250 °C for 20-30 minutes. This high temperature is necessary to drive the 6-electron electrocyclization.[4]

-

Hydrolysis & Decarboxylation: Cool the reaction mixture and carefully dilute with hexane to precipitate the cyclized ester. Filter the solid and suspend it in 10% aqueous NaOH. Reflux for 2 hours to hydrolyze the ester. Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid intermediate.

-

Final Decarboxylation: Collect the carboxylic acid by filtration and heat it neat above its melting point (or in a high-boiling solvent) until gas evolution ceases, yielding the final 4-hydroxyquinolinone product.

| Parameter | Part A (Phenol -> Aniline) | Part B (Quinolinone Formation) |

| Key Reaction | Buchwald-Hartwig Amination | Gould-Jacobs Reaction |

| Key Reagents | Tf₂O, Pd₂(dba)₃/BINAP, Benzophenone imine | Diethyl ethoxymethylenemalonate |

| Solvent | DCM, Toluene | None, Dowtherm A, NaOH(aq) |

| Temperature | 0 °C to 100 °C | 120 °C to >250 °C |

| Rationale | A standard, reliable method for converting phenols to anilines.[7] | A classic, robust method for 4-hydroxyquinoline synthesis.[1][8] |

Section 4: Post-Synthetic Diversification via Cross-Coupling

A significant advantage of using Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is the retention of the bromine atom on the heterocyclic products. This halogen serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7] This allows for the late-stage functionalization of the core scaffolds, which is highly valuable in drug development for structure-activity relationship (SAR) studies.

General Scheme for Post-Synthetic Modification

Caption: Diversification via cross-coupling reactions.

Protocol 4A: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: In a microwave vial or Schlenk tube, combine the bromo-substituted heterocycle (e.g., from Protocol 1, 2, or 3; 1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture like DMF/water or Toluene/Ethanol/Water.

-

Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Heat the reaction to 90-110 °C (or use microwave irradiation) for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4B: Representative Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried, argon-flushed flask, add the bromo-substituted heterocycle (1.0 eq), the desired amine (primary or secondary, 1.2 eq), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like X-Phos or BINAP, 2-5 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Reaction: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (typically 8-24 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

| Coupling Reaction | Bond Formed | Key Reagents | Typical Catalyst/Ligand |

| Suzuki-Miyaura | C(sp²)-C(sp²) | Aryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Buchwald-Hartwig | C(sp²)-N | Primary/Secondary Amine | Pd₂(dba)₃ / X-Phos or BINAP |

Conclusion

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a powerful and economically viable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The strategic and sequential manipulation of its hydroxyl, cyano, and bromo functional groups allows for controlled and high-yielding access to substituted benzofurans, benzothiophenes, and quinolinones. Furthermore, the retention of the bromine atom in the heterocyclic products opens the door for extensive late-stage functionalization via modern cross-coupling techniques. The protocols detailed herein provide a robust framework for researchers to unlock the synthetic potential of this versatile building block.

References

- Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.

-

Fiesselmann, H. (1950s). Fiesselmann thiophene synthesis. Wikipedia. [Link]

-

Organic Syntheses. (1967). 2-Naphthalenethiol. Organic Syntheses Procedure, Coll. Vol. 6, p.832 (1988); Vol. 51, p.139 (1971). [Link]

-

MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

Request PDF. (2025). Synthesis of Novel Cyano Quinoline Derivatives. [Link]

- Faiz, S., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.

-

Wikipedia. (n.d.). Friedländer synthesis. [Link]

-

PMC. (n.d.). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. [Link]

- Faiz, S., et al. (2022). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Scientific Reports, 12(1), 1-11.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. [Link]

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5003-5089.

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Grokipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]

-

ResearchGate. (n.d.). Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of.... [Link]

-

Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Nucleophilic Substitution of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate for Advanced Intermediate Synthesis

Abstract

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, featuring both electron-donating and electron-withdrawing groups, makes the C5-bromo position a versatile handle for a variety of nucleophilic substitution reactions. This guide provides an in-depth analysis and field-proven protocols for leveraging this substrate in modern transition-metal-catalyzed cross-coupling reactions. We will explore the causality behind experimental design for C-N, C-C, and C-O bond-forming reactions, offering detailed, self-validating protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.

The Substrate: An Analysis of Reactivity

The chemical behavior of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is dictated by the interplay of its four distinct functional groups. Understanding their electronic influence is paramount for predicting reactivity and designing successful coupling strategies.

-

Bromo Group (-Br): Serves as the leaving group. Its reactivity is enhanced by the electron-withdrawing substituents on the ring.

-

Cyano Group (-CN): A potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It significantly activates the C-Br bond, making it more susceptible to oxidative addition by a transition metal catalyst.[1]

-

Ethyl Ester (-COOEt): An electron-withdrawing group that further enhances the electrophilicity of the aromatic ring and facilitates the crucial oxidative addition step in palladium-catalyzed cycles.

-

Hydroxyl Group (-OH): An activating group that donates electron density via a strong resonance effect (+M), which can counteract the withdrawing groups. Its acidic proton can react with the bases used in coupling reactions, potentially coordinating with the metal center. This must be considered during base selection.

Caption: Electronic influence of substituents on the substrate.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forging C-N bonds, a linkage ubiquitous in pharmaceuticals.[2][3] The reaction's utility lies in its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines where classical methods fail.[2]

Mechanistic Rationale & Experimental Design

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

-

Catalyst & Ligand Choice: The success of this reaction hinges on the phosphine ligand. For an electron-rich, sterically accessible substrate like ours, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are highly effective. They stabilize the Pd(0) species and promote the rate-limiting oxidative addition and final reductive elimination steps.[5][6]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice. However, given the acidic phenolic proton on our substrate, a base like lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous, as it may form a lithium aggregate with the deprotonated glutarimide, acting as an in-situ protecting group and preventing side reactions.[7]

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol 1: Buchwald-Hartwig Amination with a Secondary Amine

This protocol describes a general procedure for coupling Ethyl 5-bromo-2-cyano-3-hydroxybenzoate with a representative secondary amine, such as morpholine.

Materials:

-

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

RuPhos (0.04 mmol, 4 mol%)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv)

-

Anhydrous Toluene (10 mL)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, Pd₂(dba)₃, and RuPhos.

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by the morpholine.

-

Base Addition: Add the LHMDS. The mixture may change color.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

-

Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

| Coupling Partner | Base | Ligand | Temperature (°C) | Typical Yield (%) |

| Morpholine | LHMDS | RuPhos | 100 | 85-95 |

| Aniline | NaOtBu | XPhos | 110 | 75-85 |

| n-Butylamine | K₃PO₄ | BrettPhos | 90 | 80-90 |

Table 1: Representative conditions for Buchwald-Hartwig amination.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl compounds common in drug discovery and materials science.[8][9] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and high functional group tolerance.[9]

Mechanistic Rationale & Experimental Design

The Suzuki reaction follows a well-established Pd(0)/Pd(II) cycle: oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10]

-

Catalyst & Ligand Choice: For many aryl bromides, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable catalyst.[9] Alternatively, a combination of a palladium(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) can be highly effective, especially for challenging substrates.[8]

-

Base and Solvent: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10] Aqueous bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in biphasic solvent systems such as dioxane/water or DME/water.[8][11]

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the coupling of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate with phenylboronic acid.

Materials:

-

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

Vessel Preparation: In a round-bottom flask, combine Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Purge the flask with an inert gas. Add the 1,4-dioxane and water.

-

Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 12-18 hours, or until TLC/LC-MS indicates consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.[8]

| Boronic Acid | Catalyst System | Base | Solvent | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-98 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88-95 |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 80-90 |

Table 2: Representative conditions for Suzuki-Miyaura coupling.

C-O Bond Formation: The Ullmann Condensation

While often requiring harsher conditions than palladium-catalyzed reactions, the copper-catalyzed Ullmann condensation remains a valuable tool, particularly for the synthesis of diaryl ethers (C-O bonds).[12][13] Modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions.[14]

Mechanistic Rationale & Experimental Design

The mechanism of the Ullmann reaction is complex, but it is generally accepted that a Cu(I) species is the active catalyst.[15] The reaction likely involves the formation of a copper alkoxide or phenoxide, which then couples with the aryl halide.

-

Catalyst & Ligand: Copper(I) salts, such as CuI, are most common. The reaction can be dramatically accelerated by the addition of a ligand, typically a diamine like 1,10-phenanthroline.

-

Base and Solvent: A strong base like potassium carbonate or cesium carbonate is required. High-boiling polar aprotic solvents such as DMF or DMSO are traditionally used to achieve the necessary temperatures.[12]

Protocol 3: Ullmann Condensation with a Phenol

This protocol provides a method for coupling the substrate with phenol to form a diaryl ether.

Materials:

-

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 mmol, 1.0 equiv)

-

Phenol (1.5 mmol, 1.5 equiv)

-

Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.1 mmol, 10 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

-

Vessel Preparation: Add all solid reagents (substrate, phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃) to a dry Schlenk tube.

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction: Heat the mixture to 120-140 °C with stirring for 24 hours.

-

Workup: Cool the reaction mixture. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash the filtrate with water several times to remove DMF, followed by a brine wash.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

General Laboratory Workflow

A systematic and logical workflow is crucial for reproducibility and success. The following diagram outlines the critical stages from reaction setup to final product characterization, forming a self-validating experimental system.

Caption: Standard experimental workflow for cross-coupling reactions.

References

- Benchchem. (n.d.). Structure Elucidation of Ethyl 3-bromo-5-cyano-2-formylbenzoate: A Technical Guide.

-

Xia, T., He, L., Liu, Y. A., Hartwig, J. F., & Liao, X. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613. [Link]

- Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

- Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

ResearchGate. (n.d.). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2-(tributylstannyl)thiophene. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Sperotto, E. (2010). The mechanism of the modified Ullmann reaction. University of Groningen. Retrieved from [Link]

-

Al-Masum, M., & Islam, M. S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Modern Ullmann-Type Couplings. Thieme. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. scispace.com [scispace.com]

The Strategic Utility of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate in Modern Drug Discovery

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the strategic selection of molecular intermediates is a cornerstone of successful drug discovery campaigns. Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, a polysubstituted aromatic compound, represents a versatile and highly functionalized scaffold. Its unique arrangement of a bromine atom, a nitrile group, a hydroxyl moiety, and an ethyl ester on a central benzene ring offers a rich tapestry of reactive handles for chemical elaboration. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving this promising intermediate. While direct literature on this specific molecule is emerging, its utility can be inferred from the well-established chemistry of its constituent functional groups and related hydroxybenzoate derivatives, which are pivotal in the synthesis of a wide array of therapeutic agents, including anti-inflammatory and antimicrobial drugs.[1][2]

Physicochemical Properties and Structural Attributes

The judicious application of any intermediate begins with a thorough understanding of its fundamental properties. The table below summarizes the key physicochemical parameters of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate, with some properties estimated based on its structural analogues.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈BrNO₃ | Calculated |

| Molecular Weight | 270.08 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (Predicted) | N/A |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (Predicted) | N/A |

| Melting Point | Not available | N/A |

| CAS Number | Not available | N/A |

The presence of electron-withdrawing groups (bromo and cyano) and an electron-donating group (hydroxyl) on the aromatic ring creates a unique electronic environment that can be exploited for selective chemical transformations.

Core Applications in Drug Discovery: A Hub for Molecular Elaboration

The true potential of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate lies in its capacity to serve as a versatile building block for the synthesis of more complex, biologically active molecules. The distinct reactivity of each functional group allows for a modular and divergent approach to library synthesis.

Elaboration via the Hydroxyl Group:

The phenolic hydroxyl group is a prime site for introducing diversity. It can be readily alkylated or acylated to generate a variety of ethers and esters, respectively. This is a common strategy to modulate the pharmacokinetic properties of a lead compound, such as its solubility and metabolic stability.

Suzuki and Other Cross-Coupling Reactions at the Bromine Position:

The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.

Transformation of the Cyano Group:

The nitrile functionality is a versatile precursor to several important functional groups in medicinal chemistry. It can be:

-

Hydrolyzed to a carboxylic acid.

-

Reduced to a primary amine.

-

Reacted with organometallic reagents to form ketones.

-

Converted to a tetrazole ring , a common bioisostere for a carboxylic acid.

Modification of the Ethyl Ester:

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a widely used strategy for building libraries of compounds for high-throughput screening.

Illustrative Synthetic Pathway

The following diagram illustrates a potential synthetic workflow starting from Ethyl 5-bromo-2-cyano-3-hydroxybenzoate to generate a library of diverse compounds.

Caption: Divergent synthesis from Ethyl 5-bromo-2-cyano-3-hydroxybenzoate.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how Ethyl 5-bromo-2-cyano-3-hydroxybenzoate could be used in a research setting. These are based on well-established synthetic methodologies for similar compounds.[3][4]

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

Objective: To introduce an alkyl chain at the 3-hydroxy position to modulate lipophilicity.

Materials:

-

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Rationale: The use of a mild base like K₂CO₃ ensures selective deprotonation of the more acidic phenolic hydroxyl group. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl moiety at the 5-bromo position to explore SAR.

Materials:

-

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate derivative (from Protocol 1)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., aqueous sodium carbonate solution, 2M, 2.0 eq)

-

Toluene or 1,4-Dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine the bromo-substrate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the solvent.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the aqueous base solution and heat the reaction mixture to 90-100 °C under an inert atmosphere.

-

Stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required for the transmetalation step. An inert atmosphere is crucial to prevent the degradation of the catalyst.

Potential Therapeutic Applications of Derivatives

The core scaffold of Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is reminiscent of structures found in various classes of therapeutic agents. Derivatives of hydroxybenzoic acids have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][5] For instance, the derivatization of this intermediate could lead to the discovery of novel inhibitors of bacterial enzymes or modulators of inflammatory pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug candidate synthesized from this intermediate.

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Conclusion: A Call for Exploration

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate stands as a promising, yet underexplored, intermediate in the field of drug discovery. Its rich chemical functionality provides a fertile ground for the generation of diverse molecular libraries. The protocols and applications outlined in this guide, though based on established chemical principles rather than direct literature, are intended to provide a solid foundation for researchers to unlock the full potential of this versatile scaffold. The strategic use of this intermediate could pave the way for the discovery of novel therapeutic agents to address a range of unmet medical needs.

References

-

PubChem. Ethyl 2-bromo-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. [Link]

- Google Patents. Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

- Google Patents.

-

Y.H. Mammadaliyev Institute of Petrochemical Processes. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [Link]

-

ResearchGate. Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. [Link]

- Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

PubMed. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens. [Link]